![molecular formula C15H16N6O2 B15105545 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B15105545.png)
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)propanamide
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Overview
Description
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and a propanamide group attached to a pyridine ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring is synthesized by the reaction of the triazole intermediate with suitable dicarbonyl compounds.
Attachment of the Propanamide Group: The propanamide group is introduced through the reaction of the pyridazine intermediate with propanoyl chloride in the presence of a base such as triethylamine.
Methoxylation: The methoxy group is introduced by methylation of the hydroxyl group using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as high stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-((6-(1-methyl-1h-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl)thio)quinoline
- 3-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid
- {6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine
Uniqueness
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and propanamide groups, along with the triazolopyridazine core, make it a versatile compound for various applications.
Biological Activity
The compound 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)propanamide is a novel synthetic derivative belonging to the class of triazolo-pyridazine compounds. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the current understanding of its biological activity based on various studies and findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H14N4O2
- Molecular Weight : 246.28 g/mol
The primary mechanism of action for compounds in this class involves inhibition of specific kinases, notably c-Met kinase. The c-Met kinase plays a crucial role in various cellular processes, including proliferation and survival, making it a significant target in cancer therapy.
In Vitro Studies
In vitro studies have demonstrated that derivatives of triazolo-pyridazines exhibit varying degrees of cytotoxicity against several cancer cell lines. Notably:
- Cytotoxicity : Compounds similar to the target compound have shown IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. For example:
Kinase Inhibition
The compound's structural features suggest strong potential for c-Met kinase inhibition:
- Inhibition Assays : The most promising derivatives have shown IC50 values as low as 0.090 μM against c-Met kinase . This level of inhibition is comparable to established inhibitors like Foretinib.
Case Studies
Several studies have been conducted to evaluate the biological activity of triazolo-pyridazine derivatives:
-
Study on Triazolo-Pyridazine Derivatives :
- Researchers synthesized a series of triazolo-pyridazine derivatives and evaluated their cytotoxic effects and kinase inhibition.
- The study found that modifications in the chemical structure significantly influenced biological activity, highlighting the importance of structural optimization for enhanced efficacy .
- Cytotoxicity Evaluation :
Data Summary
Compound | Cell Line | IC50 (μM) | Kinase Target | Remarks |
---|---|---|---|---|
12e | A549 | 1.06 | c-Met | High potency |
12e | MCF-7 | 1.23 | c-Met | High potency |
12e | HeLa | 2.73 | c-Met | High potency |
Other | A549 | <5 | Various | Moderate activity |
Properties
Molecular Formula |
C15H16N6O2 |
---|---|
Molecular Weight |
312.33 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C15H16N6O2/c1-10-4-3-5-11(16-10)17-14(22)8-6-12-18-19-13-7-9-15(23-2)20-21(12)13/h3-5,7,9H,6,8H2,1-2H3,(H,16,17,22) |
InChI Key |
HVVHYRFEDFGECM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.